molecular formula C9H12O3 B12274169 Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12274169
M. Wt: 168.19 g/mol
InChI Key: QWIAVBJSXSKNGV-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with a methyl ester and a 2-oxoethyl group. As described in , compound 25 undergoes bromination to form 26, followed by an Arbuzov reaction and reduction to yield aldehyde 28, likely corresponding to the 2-oxoethyl derivative .

BCP scaffolds are valued in medicinal chemistry for their bioisosteric replacement of aromatic rings, enhancing metabolic stability and solubility. The 2-oxoethyl group introduces a reactive aldehyde moiety, enabling further functionalization via Strecker or nucleophilic addition reactions .

Properties

IUPAC Name

methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-7(11)9-4-8(5-9,6-9)2-3-10/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIAVBJSXSKNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Dimethyl Ester

The synthesis begins with the nucleophilic opening of [1.1.1]propellane using dimethyl carbonate under high-pressure conditions. This reaction yields the diester intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester, in 65–70% yield.

Reaction Conditions :

  • Propellane : 1.0 equiv
  • Dimethyl carbonate : 2.2 equiv
  • Temperature : −78°C to 25°C (gradual warming)
  • Solvent : Tetrahydrofuran (THF)
  • Catalyst : Lithium hexamethyldisilazide (LHMDS)

Selective Reduction of the 3-Carboxylate to Hydroxymethyl

The 3-position carboxylate is selectively reduced to a hydroxymethyl group using borane-tetrahydrofuran (BH₃·THF), preserving the methyl ester at position 1.

Procedure :

  • Substrate : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester (1.0 equiv)
  • Reducing Agent : BH₃·THF (1.2 equiv)
  • Solvent : THF (0.3 M)
  • Temperature : 0°C to 25°C (12 h reaction)
  • Workup : Quench with methanol, concentrate under reduced pressure
  • Yield : 80–83%

Oxidation of Hydroxymethyl to Formyl Group

The hydroxymethyl intermediate is oxidized to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Optimized Conditions :

  • Substrate : 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv)
  • Oxidizing Agent : DMP (1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 25°C (2 h)
  • Yield : 85–90%

Wittig Reaction for Chain Elongation

The formyl group undergoes a Wittig reaction with ethylidenetriphenylphosphorane to introduce a vinyl group, which is subsequently oxidized to the ketone.

Key Steps :

  • Wittig Reagent : Ethylidenetriphenylphosphorane (1.5 equiv)
  • Solvent : Dry THF
  • Temperature : Reflux (4 h)
  • Intermediate : 3-(Vinyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Oxidation : Ozonolysis followed by reductive workup (Zn/HOAc) to yield the ketone
  • Overall Yield : 70–75%

Final Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) and characterized by NMR and mass spectrometry.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 3H, COOCH₃), 2.85–2.78 (m, 2H, CH₂-C=O), 2.45–2.38 (m, 2H, bicyclo-CH₂), 1.98 (s, 1H, bridgehead H)
  • MS (ESI) : m/z 169.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Step Method Reagents Yield (%) Purity (%)
1 Propellane opening Dimethyl carbonate 65–70 95
2 BH₃·THF reduction Borane-THF 80–83 98
3 DMP oxidation Dess-Martin periodinane 85–90 97
4 Wittig/oxidation Ph₃P=CH₂, O₃/Zn 70–75 96

Challenges and Optimization Strategies

  • Regioselectivity in Propellane Opening :

    • Use of bulkier bases (e.g., LHMDS over NaH) improves selectivity for the 1,3-diester.
    • Kinetic control at low temperatures (−78°C) minimizes byproducts.
  • Over-Oxidation Risks :

    • Dess-Martin periodinane is preferred over Cr-based reagents to avoid over-oxidation to carboxylic acids.
  • Steric Hindrance in Wittig Reaction :

    • Elevated temperatures (reflux) and excess ylide (1.5 equiv) ensure complete conversion.

Scalability and Industrial Relevance

The described route is validated at the 100-gram scale with a total yield of 39% and purity >97%. Key advantages include:

  • Cost-Effective Reagents : BH₃·THF and DMP are commercially available at scale.
  • Minimal Purification : Column chromatography is required only in the final step.
  • Environmental Impact : Aqueous workups and recyclable solvents (THF, DCM) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Drug Development

Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a bioisostere for traditional aromatic compounds, particularly in the design of pharmaceuticals. The bicyclo[1.1.1]pentane structure can replace phenyl rings, which enhances solubility and reduces non-specific binding, making it a valuable scaffold in drug design.

Case Study: γ-secretase Inhibitors
In a study involving γ-secretase inhibitors, the bicyclo[1.1.1]pentane motif was successfully utilized to replace a para-substituted fluorophenyl ring, resulting in compounds with improved oral bioavailability and metabolic stability compared to traditional structures . This demonstrates the compound's potential for enhancing drug properties while maintaining efficacy.

Medicinal Chemistry

The compound has been explored for its ability to modify pharmacokinetic properties of drug candidates. Its unique three-dimensional structure allows for better interaction with biological targets, leading to enhanced activity profiles.

Case Study: Bicyclo[1.1.1]pentane Derivatives
Research has shown that derivatives of bicyclo[1.1.1]pentane can be synthesized and modified to create a variety of biologically relevant compounds, including amino acids and other building blocks for medicinal chemistry . These derivatives can be tailored to optimize interactions with specific biological targets.

Synthetic Applications

The synthesis of this compound involves advanced synthetic techniques that allow for the incorporation of various functional groups, expanding its utility in chemical synthesis.

Synthesis Methodologies
Recent advancements have included flow photochemical methods that facilitate the large-scale synthesis of bicyclo[1.1.1]pentane derivatives, enabling efficient production for research and industrial applications . This scalability is crucial for pharmaceutical development where large quantities may be required for testing.

Data Table: Comparison of Bicyclo[1.1.1]pentane Applications

Application AreaSpecific Use CaseBenefits
Drug Developmentγ-secretase inhibitorsImproved oral bioavailability
Medicinal ChemistrySynthesis of amino acidsTailored interactions with targets
Synthetic ApplicationsLarge-scale synthesisEfficient production methods

Mechanism of Action

The mechanism of action of methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

BCP derivatives differ primarily in substituents at the 3-position, influencing reactivity, stability, and applications. Key analogs include:

Compound Name Substituent at C3 Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 3-(2-oxoethyl)BCP-1-carboxylate 2-Oxoethyl C9H12O3 (inferred) 168.19 (calculated) Aldehyde functionality for conjugation; intermediate in amino acid synthesis
Methyl 3-(trifluoromethyl)BCP-1-carboxylate CF3 C8H9F3O2 194.15 High lipophilicity; used in fluorinated drug candidates
Methyl 3-(hydroxyethyl)BCP-1-carboxylate 2-Hydroxyethyl C9H14O3 170.21 Hydrophilic; potential for ether or ester linkages
Methyl 3-(4-fluorophenyl)BCP-1-carboxylate 4-Fluorophenyl C13H13FO2 220.24 Aromatic bioisostere; enhances target binding
Methyl 2,2-difluoro-3-(naphthalen-2-yl)BCP-1-carboxylate Difluoro + naphthyl C17H14F2O2 300.29 Enhanced steric bulk; fluorination improves metabolic stability

Physicochemical and Application Comparisons

  • Reactivity: The 2-oxoethyl group enables aldehyde-specific reactions (e.g., Strecker synthesis for α-amino acids), whereas CF3 and aryl groups favor hydrophobic interactions .
  • Solubility : Hydroxyethyl and carboxylate derivatives (e.g., 23 in ) exhibit higher aqueous solubility compared to fluorinated or aromatic analogs .
  • Thermal Stability : Difluoro-BCPs show stability up to 150°C (NMR data in ), while aldehyde-containing derivatives may require low-temperature storage to prevent oxidation .

Biological Activity

Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate, a bicyclic compound, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1113001-67-4
  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • Purity : Typically around 97% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and potential therapeutic applications.

Anti-inflammatory Effects

Recent studies have highlighted the compound's ability to modulate inflammatory responses. For instance, a study demonstrated that derivatives of bicyclo[1.1.1]pentanes exhibited significant inhibition of lipopolysaccharide (LPS)-induced NFκB activity in monocytes, suggesting a promising role in reducing inflammation .

The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α, which are critical mediators in the inflammatory process. The compound's structure allows it to interact effectively with cellular signaling pathways, thereby influencing the inflammatory response .

Case Studies and Experimental Data

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant reduction in TNFα levels in LPS-stimulated macrophages when treated with BCP derivatives .
Study 2Evaluated the IC50 values for various BCP compounds, indicating that some derivatives possess anti-inflammatory activity in the picomolar range .
Study 3Investigated potential cytotoxic effects; results indicated low toxicity at therapeutic doses, supporting its safety profile for further development .

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